molecular formula C18H18Br2 B3054502 4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene) CAS No. 607731-60-2

4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)

Cat. No.: B3054502
CAS No.: 607731-60-2
M. Wt: 394.1 g/mol
InChI Key: GLEBDDAQOXQQGE-UHFFFAOYSA-N
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Description

4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) is a chemical compound characterized by a cyclohexane ring connected to two symmetrical bromobenzene groups. This compound is of interest due to its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the bromobenzene groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) typically involves the bromination of bisphenol Z using potassium tribromide as an efficient brominating agent. The reaction is carried out at ambient temperature, yielding the desired compound in high yields (98%) within a short reaction time of 7-12 minutes .

Industrial Production Methods

In industrial settings, the production of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different cyclohexane derivatives .

Scientific Research Applications

4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) is unique due to its combination of a stable cyclohexane ring and reactive bromobenzene groups. This structure provides a balance between stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEBDDAQOXQQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630202
Record name 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607731-60-2
Record name 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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